Methyl N~2~,N~6~-bis(oxomethylidene)-L-lysinate
Description
Methyl N²,N⁶-bis(oxomethylidene)-L-lysinate (CAS: 45172-15-4) is a diisocyanate derivative of L-lysine methyl ester, characterized by two oxomethylidene (isocyanate, –N=C=O) groups attached to the α- and ε-amino positions of the lysine backbone. Its molecular formula is C₁₀H₁₄N₂O₄, with a molecular weight of 226.23 g/mol . Key physical properties include a LogP of 0.76 (indicating moderate hydrophobicity) and a polar surface area (PSA) of 85.16 Ų, reflecting its polarity due to the isocyanate and ester functionalities . The compound has a boiling point of 304.99°C and a density of 1.128 g/cm³ .
Structurally, it serves as a versatile intermediate in polymer chemistry, particularly in polyurethane synthesis, due to its reactive isocyanate groups. However, its methyl ester variant is less commonly documented in the literature compared to its ethyl ester counterpart, Ethyl N²,N⁶-bis(oxomethylidene)-L-lysinate, which shares similar reactivity but differs in solubility and ester hydrolysis kinetics .
Properties
CAS No. |
45158-78-9 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
methyl (2S)-2,6-diisocyanatohexanoate |
InChI |
InChI=1S/C9H12N2O4/c1-15-9(14)8(11-7-13)4-2-3-5-10-6-12/h8H,2-5H2,1H3/t8-/m0/s1 |
InChI Key |
AYLRODJJLADBOB-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCCCN=C=O)N=C=O |
Canonical SMILES |
COC(=O)C(CCCCN=C=O)N=C=O |
Origin of Product |
United States |
Preparation Methods
Selective Protection of Amino Groups
The selective protection of the two amino groups on L-lysine (α-amino at N² and ε-amino at N⁶) is challenging due to their similar reactivities. The difference in their ionization constants (pKa values approximately 9.0 for N² and 10.5 for N⁶) can be exploited under buffered conditions to achieve selective modification.
- Dissolve L-lysine methyl ester hydrochloride in a mixed buffer solution containing sodium carbonate and sodium bicarbonate.
- Maintain pH between 9 and 11 to selectively deprotonate the N² amino group.
- Slowly add the protecting reagent, such as BOC anhydride or an oxomethylidene equivalent, to selectively react with the liberated N² amino group.
- Stir the reaction mixture at controlled temperature (typically 15–25 °C) for several hours (up to 8 hours).
This method avoids the use of copper complexes and reduces waste generation, improving reaction efficiency and selectivity.
Esterification of Carboxyl Group
- The carboxyl group of lysine is typically esterified prior to or after amino group protection to form the methyl ester.
- Esterification is often achieved using methanol in acidic conditions or via methyl ester hydrochloride salts as starting materials.
Use of Oxomethylidene Groups for Protection
- Oxomethylidene (formylidene) groups are introduced to both amino groups to form bis(oxomethylidene) derivatives.
- This is typically done by reaction with formylating agents under controlled conditions.
- The resulting bis-protected lysine methyl ester is stable and useful as an intermediate in peptide synthesis or drug development.
Representative Experimental Data
Alternative Synthetic Routes and Related Compounds
- Other methods involve catalytic hydrogenation and methylation of protected lysine derivatives to obtain related compounds such as N6,N6,N6-trimethyl-L-lysine dioxalate, which shares structural similarities.
- Use of malonate derivatives and dibromobutane to prepare methylated lysine derivatives has been reported, allowing for further functionalization at the ε-amino position.
- Protective groups such as tert-butoxycarbonyl (BOC) are commonly employed for amino group protection, often in combination with dicyclohexylamine salts for stability and ease of handling.
Summary Table of Key Preparation Parameters
| Parameter | Range/Value | Remarks |
|---|---|---|
| Buffer system | Sodium carbonate 0.01-0.03 M | Ensures selective N² amino group deprotonation |
| Sodium bicarbonate 0.7-0.9 M | Maintains pH 9-11 | |
| Molar ratio (protecting agent:lysine methyl ester) | 1.0-1.1 : 1 | Prevents over-protection |
| Reaction temperature | 15-25 °C | Optimal for selectivity and yield |
| Reaction time | 8 hours | Ensures complete reaction |
| Yield | ~76% | After purification |
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-Diisocyanatocaproate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Often used to accelerate the reactions and improve yields.
Major Products Formed
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
Methyl 2,6-Diisocyanatocaproate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the formulation of surgical adhesives and sealants.
Industry: Applied in the production of coatings, foams, and elastomers.
Mechanism of Action
The mechanism of action of Methyl 2,6-Diisocyanatocaproate involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes . The molecular targets include compounds with active hydrogen atoms, such as amines and alcohols .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diisocyanate Derivatives of Lysine
Ethyl N²,N⁶-Bis(oxomethylidene)-L-lysinate
- CAS : 45172-15-4 (same as the methyl ester, but with ethyl ester group).
- Molecular Formula : C₁₁H₁₆N₂O₄.
- Properties : Higher LogP (1.21 ) and molecular weight (240.25 g/mol) compared to the methyl ester, enhancing its hydrophobicity for applications in cross-linked polymers .
- Applications : Preferred in polyurethane foams and coatings due to slower ester hydrolysis rates compared to methyl esters .
L-Lysine Triisocyanate (2-Isocyanatoethyl 2,6-Diisocyanatohexanoate)
- CAS : 69878-18-6.
- Molecular Formula : C₁₁H₁₃N₃O₅.
- Properties : Three isocyanate groups, higher reactivity, and molecular weight (267.24 g/mol). Boiling point: 382.9°C .
- Applications : Used in high-performance adhesives and elastomers requiring dense cross-linking .
Table 1: Physical Properties of Di-/Triisocyanate Lysine Derivatives
| Compound | Molecular Weight | LogP | PSA (Ų) | Boiling Point (°C) |
|---|---|---|---|---|
| Methyl N²,N⁶-bis(oxomethylidene)-L-lysinate | 226.23 | 0.76 | 85.16 | 304.99 |
| Ethyl N²,N⁶-bis(oxomethylidene)-L-lysinate | 240.25 | 1.21 | 85.16 | 305.0 (estimated) |
| L-Lysine Triisocyanate | 267.24 | 1.45 | 95.30 | 382.9 |
Sulfonamide and Benzoyl Derivatives
Methyl N⁶-((2-Nitrophenyl)sulfonyl)-L-lysinate (Compound 17)
Methyl N²,N⁶-Bis(2,3-bis((4-Methoxybenzyl)oxy)benzoyl)-L-lysinate (Compound 8)
Hydroxymethyl and Chlorobenzoyl Derivatives
Calcium Bis[N²,N⁶-Bis(hydroxymethyl)-L-lysinate]
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